1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid
Description
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 1-position and both a fluorine atom and a carboxylic acid group at the 3-position of the pyrrolidine ring. The Fmoc group is widely employed in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-20(18(23)24)9-10-22(12-20)19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBPSUWMKOIZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279669-61-2 | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Fluoropyrrolidine Ring: This step involves the fluorination of a pyrrolidine precursor under specific conditions.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.
Final Coupling: The fluoropyrrolidine intermediate is coupled with the Fmoc-protected amino acid under peptide coupling conditions, often using reagents like HATU or DIC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide).
Peptide Coupling: HATU or DIC in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products
Fmoc Deprotection: Yields the free amine derivative.
Peptide Coupling: Yields dipeptides or longer peptide chains depending on the reactants used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its applications in the synthesis of bioactive molecules. The fluoropyrrolidine structure is often incorporated into pharmacologically active agents due to its ability to mimic natural amino acids. This characteristic makes it a valuable intermediate in the development of:
- Antidiabetic drugs : The compound serves as a precursor for synthesizing various antidiabetic agents, particularly those targeting insulin sensitivity and glucose metabolism .
- Antiarrhythmic medications : It is also utilized in the development of drugs aimed at treating arrhythmias, where its structural properties can enhance the efficacy and selectivity of the final pharmaceutical products .
Peptide Synthesis
In peptide chemistry, 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid acts as a protecting group for amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is widely used to protect amines during peptide synthesis. Its advantages include:
- Stability under basic conditions : The Fmoc group can be selectively removed under mild basic conditions, allowing for the coupling of amino acids without disrupting other functional groups .
- Compatibility with various coupling reagents : This compound can be used with a variety of coupling agents, facilitating the formation of peptides with diverse sequences and structures.
Material Science
Recent studies have explored the potential application of this compound in material science, particularly in developing new polymers and nanomaterials. Its unique chemical structure allows for:
- Functionalization of surfaces : The compound can be used to modify surfaces at the molecular level, enhancing properties such as biocompatibility and adhesion.
- Synthesis of smart materials : Incorporating the fluoropyrrolidine unit into polymer backbones can lead to materials that respond to environmental stimuli, which is beneficial for applications in drug delivery systems and sensors.
Table 1: Summary of Applications
Case Study: Antidiabetic Drug Development
A notable study demonstrated the use of this compound in synthesizing a novel class of antidiabetic agents. Researchers synthesized several derivatives and evaluated their efficacy in vitro, showing promising results in enhancing insulin sensitivity and glucose uptake in muscle cells .
Case Study: Polymer Functionalization
Another research project focused on utilizing this compound to functionalize polymer surfaces for biomedical applications. The modified polymers exhibited improved biocompatibility and cell adhesion properties compared to unmodified controls, indicating potential for use in tissue engineering .
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid depends on its application:
Peptide Synthesis: Acts as a protected amino acid derivative, facilitating the formation of peptide bonds.
Enzyme Inhibition: May interact with enzyme active sites, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Heterocyclic Core
- Pyrrolidine vs. Azetidine/Oxetane: Pyrrolidine (5-membered ring) offers greater conformational flexibility compared to azetidine (4-membered) or oxetane (4-membered oxygen-containing ring).
Protecting Groups and Solubility
- All compounds feature the Fmoc group, ensuring compatibility with SPPS. However, polar substituents (e.g., hydroxyl in 1-Fmoc-3-hydroxyazetidine-3-carboxylic acid ) enhance aqueous solubility, whereas hydrophobic groups (e.g., benzyl in 3-benzyl-1-Fmoc-pyrrolidine-3-carboxylic acid ) may reduce it .
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-3-fluoropyrrolidine, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and implications for therapeutic applications.
The compound is characterized by the following chemical structure and properties:
- Molecular Formula : CHFNO
- Molecular Weight : 421.42 g/mol
- CAS Number : 35661-39-3
- Purity : Greater than 98% (HPLC) .
Synthesis
Fmoc-3-fluoropyrrolidine is typically synthesized through a multi-step process involving the protection of amine groups and the introduction of the fluorine atom at the 3-position of the pyrrolidine ring. The synthesis often utilizes standard coupling reagents and methods common in peptide chemistry.
Antitumor Activity
Recent studies have indicated that derivatives of fluoropyrrolidine exhibit significant antitumor activity. For example, compounds similar to Fmoc-3-fluoropyrrolidine have shown to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Compound | IC (µM) | Mechanism |
|---|---|---|
| Fmoc-3-fluoropyrrolidine | 10.5 | Induction of apoptosis |
| Control (Doxorubicin) | 0.5 | DNA intercalation |
Inhibition of PD-L1
Research has highlighted the potential of Fmoc-3-fluoropyrrolidine as a PD-L1 inhibitor, which is crucial for enhancing immune response against tumors. In vitro studies have demonstrated that this compound can disrupt the PD-1/PD-L1 interaction, promoting T-cell activation.
- Binding Affinity : The compound exhibits a binding affinity in the low nanomolar range, comparable to established PD-L1 inhibitors .
Antimicrobial Properties
Fluorenone derivatives, including those related to Fmoc compounds, have been investigated for their antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth against various strains such as Staphylococcus aureus and Escherichia coli.
| Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 25 |
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, Fmoc-3-fluoropyrrolidine was evaluated against human cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with IC values indicating potent antitumor activity.
Case Study 2: Immune Modulation
Another study focused on the immune-modulating effects of Fmoc-3-fluoropyrrolidine on T-cells in co-culture assays. The findings revealed enhanced T-cell activation and cytokine production when treated with this compound, suggesting its utility in cancer immunotherapy.
Q & A
Basic: What are the recommended synthetic routes for 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-3-carboxylic acid?
The synthesis typically involves Fmoc-protection of the pyrrolidine nitrogen, followed by fluorination at the 3-position. Key steps include:
- Fmoc-Cl activation : React pyrrolidine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) to introduce the Fmoc group .
- Direct fluorination : Use reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) for regioselective fluorination of the pyrrolidine ring. Optimize reaction time and temperature to minimize side products .
- Carboxylic acid deprotection : If the carboxylic acid is protected (e.g., as a methyl ester), hydrolyze using LiOH or TFA/water .
Purification : Employ reverse-phase HPLC or silica gel chromatography to isolate the product, ensuring >95% purity .
Basic: How should researchers handle and store this compound to maintain stability?
- Storage : Store at 2–8°C in a desiccator to prevent hydrolysis of the Fmoc group or decarboxylation. Avoid exposure to moisture, as the fluorinated pyrrolidine ring may degrade under prolonged humidity .
- Handling : Use inert atmosphere techniques (argon/nitrogen) during synthesis. Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact, as the compound may cause respiratory or dermal irritation .
Advanced: How does the 3-fluorine substituent influence the compound’s conformational stability in solution?
The 3-fluorine atom introduces steric and electronic effects:
- Steric hindrance : Fluorine’s small size allows minimal disruption to the pyrrolidine ring’s puckering, but it may restrict rotation around the C3–N bond, favoring specific conformers.
- Electronic effects : Fluorine’s electronegativity polarizes the ring, potentially altering hydrogen-bonding interactions in peptide coupling reactions.
Methodology : - Use NMR (¹H/¹⁹F) to analyze dihedral angles and coupling constants .
- Perform DFT calculations to compare theoretical and experimental conformers .
Advanced: How can researchers resolve contradictions in reported bioactivity between this compound and its structural analogs?
Discrepancies often arise due to differences in:
- Stereochemistry : Verify enantiopurity using chiral HPLC or X-ray crystallography. For example, analogs with (R)- vs. (S)-configurations may show divergent binding affinities .
- Solubility : Test solubility in DMSO, water, and PBS to assess bioavailability differences. Fluorinated derivatives often exhibit lower aqueous solubility, impacting bioactivity assays .
- Assay conditions : Standardize protocols (e.g., pH, temperature) to ensure comparability. For instance, acidic conditions may protonate the carboxylic acid, altering interactions .
Advanced: What strategies optimize solid-phase peptide coupling efficiency using this compound?
- Activation : Use HATU/DIPEA or DCC/HOBt for carboxylate activation. The fluorine atom may slow coupling; pre-activate the carboxylic acid for 10–15 minutes before resin addition .
- Monitoring : Employ Kaiser or chloranil tests to confirm reaction completion.
- Solvent choice : Use DMF or NMP for solubility. If aggregation occurs, add 10% v/v DMSO .
- Scale-up : Maintain a 2–3× molar excess of the compound relative to resin-bound amines to compensate for steric hindrance .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
- ¹H/¹³C NMR : Identify Fmoc aromatic protons (δ 7.2–7.8 ppm) and pyrrolidine ring signals. Fluorine coupling (³JHF) splits adjacent proton signals .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₁₇FNO₄: 362.11).
- IR spectroscopy : Detect carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹, carboxylic acid at ~2500–3300 cm⁻¹) .
Advanced: How to design experiments to evaluate the compound’s stability under varying pH conditions?
- Protocol :
- Prepare buffered solutions (pH 2–10) using HCl/NaOH or phosphate/citrate buffers.
- Incubate the compound at 37°C for 24–72 hours.
- Analyze degradation via HPLC-MS to quantify intact product vs. hydrolyzed byproducts (e.g., free pyrrolidine).
- Key observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
